molecular formula C9H12Br2O4 B1417917 4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid CAS No. 65941-85-7

4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid

Cat. No.: B1417917
CAS No.: 65941-85-7
M. Wt: 344 g/mol
InChI Key: ZLBZDHSWWOYOSK-UHFFFAOYSA-N
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Description

4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid is an organic compound with the molecular formula C9H12Br2O4 and a molecular weight of 344.00 g/mol . This compound is characterized by the presence of two bromine atoms, a methyl group, and two carboxylic acid groups attached to a cyclohexane ring. It is commonly used in proteomics research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid typically involves the bromination of 3-methylcyclohexane-1,2-dicarboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the cyclohexane ring. The reaction conditions often include the use of bromine (Br2) as the brominating agent and a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and high yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and carboxylic acid groups play a crucial role in binding to these targets, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-3-methylcyclohexane-1,2-dicarboxylic acid is unique due to the presence of both bromine atoms and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4,5-dibromo-3-methylcyclohexane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Br2O4/c1-3-6(9(14)15)4(8(12)13)2-5(10)7(3)11/h3-7H,2H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBZDHSWWOYOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(C1Br)Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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